molecular formula C14H8ClFN2O B4400900 N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide

N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B4400900
M. Wt: 274.68 g/mol
InChI Key: XSVUEFZQUHALCO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of a chlorophenyl group, a cyano group, and a fluorobenzamide moiety

Properties

IUPAC Name

N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-10-2-4-11(5-3-10)18-14(19)12-6-1-9(8-17)7-13(12)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUEFZQUHALCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 4-cyanobenzoyl chloride, and 2-fluoroaniline.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form the intermediate N-(4-chlorophenyl)-2-fluorobenzamide.

    Introduction of Cyano Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with cell signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-cyanobenzamide
  • N-(4-chlorophenyl)-2-fluorobenzamide
  • N-(4-chlorophenyl)-4-nitrobenzamide

Comparison: N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide is unique due to the presence of both cyano and fluoro groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity compared to similar compounds that lack one or both of these functional groups. The combination of these groups also contributes to its versatility in various chemical reactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide
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N-(4-chlorophenyl)-4-cyano-2-fluorobenzamide

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